2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 231.805 g/mol. This compound is categorized as a spirocyclic amine, which is significant in medicinal chemistry due to its unique structural features that can influence biological activity and pharmacokinetics. The compound's CAS number is 2758004-83-8, and it is classified under various categories including pharmaceuticals and research chemicals.
The synthesis of 2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride typically involves multi-step organic synthesis techniques. The general approach includes:
Technical details regarding specific reagents, catalysts, and conditions used in these steps are often proprietary or detailed in specialized literature.
The molecular structure of 2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride can be described using its SMILES notation: Cl.NCCC1CCC2(CCCCC2)CC1
. The InChI representation is InChI=1S/C13H25N.ClH/c14-11-6-12-4-9-13(10-5-12)7-2-1-3-8-13;/h12H,1-11,14H2;1H
.
The reactivity of 2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride includes:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for compounds related to 2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride often involves interactions with specific biological targets such as receptors or enzymes. For instance, compounds in this class may inhibit geranylgeranyltransferase I, leading to downstream effects on signaling pathways associated with cell proliferation and survival.
Research indicates that inhibition of geranylgeranyltransferase I can result in decreased activity of YAP1 and TAZ proteins, which are involved in cellular growth and cancer progression .
Relevant data such as melting point, boiling point, and specific heat capacity are often determined experimentally and may vary based on purity and formulation.
2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride has several scientific uses:
This compound's unique structure makes it an interesting subject for further research into its pharmacological properties and potential therapeutic applications.
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2